Temanogrel hydrochloride
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Overview
Description
Temanogrel hydrochloride: is the hydrochloride salt form of temanogrel, an orally bioavailable, selective inverse agonist of the 5-hydroxytryptamine receptor 2A (5-HT2A). It has potential anti-thrombotic and vasodilating activities. Upon oral administration, temanogrel targets, binds to, and inhibits 5-HT2A expressed on platelet surfaces and in smooth muscle cells, thereby inhibiting 5-HT-mediated platelet aggregation and vasoconstriction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Temanogrel hydrochloride is synthesized through a series of chemical reactions involving the formation of benzamide derivatives. The synthetic route typically involves the reaction of 3-methoxybenzoyl chloride with 3-(1-methyl-1H-pyrazol-5-yl)-4-(2-(morpholin-4-yl)ethoxy)aniline under controlled conditions to form the desired compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of the mother liquor by dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL .
Chemical Reactions Analysis
Types of Reactions: Temanogrel hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the aromatic ring or other reactive sites in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Temanogrel hydrochloride has several scientific research applications, including:
Chemistry: Used as a research tool to study the 5-HT2A receptor and its role in various chemical processes.
Biology: Investigated for its effects on platelet aggregation and vasoconstriction, making it relevant in cardiovascular research.
Medicine: Explored for its potential therapeutic applications in treating thrombosis and other cardiovascular diseases.
Industry: Utilized in the development of new drugs targeting the 5-HT2A receptor
Mechanism of Action
Temanogrel hydrochloride exerts its effects by selectively binding to and inhibiting the 5-HT2A receptor. This inhibition prevents the activation of the receptor by serotonin, thereby reducing platelet aggregation and vasoconstriction. The molecular targets involved include the 5-HT2A receptors on platelet surfaces and smooth muscle cells. The pathways affected by this inhibition are primarily related to serotonin signaling and its downstream effects on platelet function and vascular tone .
Comparison with Similar Compounds
Ramosetron hydrochloride: A serotonin 5-HT3 receptor antagonist used to treat irritable bowel syndrome and nausea.
Sulamserod: A potent 5-HT4 receptor antagonist with antiarrhythmic activity.
Pancopride: A selective 5-HT3 receptor antagonist used to block chemotherapy-induced vomiting.
Cericlamine: A selective 5-HT reuptake blocker with antidepressant activity.
Uniqueness of Temanogrel Hydrochloride: this compound is unique due to its selective inverse agonist activity on the 5-HT2A receptor, which distinguishes it from other serotonin receptor antagonists. Its potential anti-thrombotic and vasodilating activities make it a valuable compound for cardiovascular research and therapeutic applications .
Properties
CAS No. |
957466-27-2 |
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Molecular Formula |
C24H29ClN4O4 |
Molecular Weight |
473.0 g/mol |
IUPAC Name |
3-methoxy-N-[3-(2-methylpyrazol-3-yl)-4-(2-morpholin-4-ylethoxy)phenyl]benzamide;hydrochloride |
InChI |
InChI=1S/C24H28N4O4.ClH/c1-27-22(8-9-25-27)21-17-19(26-24(29)18-4-3-5-20(16-18)30-2)6-7-23(21)32-15-12-28-10-13-31-14-11-28;/h3-9,16-17H,10-15H2,1-2H3,(H,26,29);1H |
InChI Key |
APWHJJLFCMBWQT-UHFFFAOYSA-N |
SMILES |
CN1C(=CC=N1)C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)OCCN4CCOCC4.Cl |
Canonical SMILES |
CN1C(=CC=N1)C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)OCCN4CCOCC4.Cl |
Key on ui other cas no. |
957466-27-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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